N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a tetrazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling with Furan-2-carboxylic Acid: The resulting tetrazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: Similar structure but with a fluorine atom at the para position.
N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of both furan and tetrazole rings. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-3-1-4-10(7-9)19-12(16-17-18-19)8-15-13(20)11-5-2-6-21-11/h1-7H,8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKFLBKQSJROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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